Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-
Description
Properties
CAS No. |
90811-43-1 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C11H13NOS/c13-5-6-14-8-9-7-12-11-4-2-1-3-10(9)11/h1-4,7,12-13H,5-6,8H2 |
InChI Key |
LRKWAOMRJQBLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSCCO |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethanol, 2-[(1H-indol-3-ylmethyl)thio]- typically involves several steps, starting from 2-(1H-indol-3-yl)acetic acid. The compound is synthesized through a series of reactions including esterification and cyclization processes, often utilizing ethanol as a solvent. The detailed synthesis process includes:
- Esterification : Converting 2-(1H-indol-3-yl)acetic acid to ethyl 2-(1H-indol-3-yl)acetate using concentrated sulfuric acid as a catalyst.
- Formation of Hydrazide : Reacting the ester with hydrazine hydrate to yield 2-(1H-indol-3-yl)acetohydrazide.
- Cyclization : Further reactions lead to the formation of the final thio compound .
Anticancer Activity
Recent studies have evaluated the anticancer potential of derivatives of Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines such as HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma). The results indicated significant cytotoxic effects, suggesting that these compounds may act as effective inhibitors of cancer cell proliferation .
Antimicrobial Properties
Research has shown that certain derivatives exhibit promising antibacterial and antifungal activities. The presence of the indole moiety is believed to enhance the biological activity against various pathogens due to its ability to interact with biological membranes and enzymes .
Enzyme Inhibition
Compounds based on Ethanol, 2-[(1H-indol-3-ylmethyl)thio]- have also been studied for their potential as enzyme inhibitors. Specific derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. This suggests a dual role in both anti-inflammatory and anticancer therapies .
Indole Derivatives in Drug Design
A comprehensive study focused on the design of new indole-based compounds for therapeutic applications highlighted the importance of modifying the indole structure to enhance binding affinity to target proteins involved in disease pathways. The study demonstrated that specific substitutions on the indole ring could significantly improve the efficacy of these compounds against HIV fusion proteins .
Evaluation of Anticancer Activity
In vitro studies evaluating the anticancer activity of new indole derivatives showed that modifications led to enhanced potency against specific cancer types. For example, certain derivatives were found to inhibit tumor growth in animal models, supporting their potential use in clinical settings .
Data Tables
| Application Area | Compound Type | Activity/Effect |
|---|---|---|
| Anticancer | Indole derivatives | Cytotoxicity against cancer cell lines |
| Antimicrobial | Thio derivatives | Inhibition of bacterial growth |
| Enzyme inhibition | COX inhibitors | Anti-inflammatory effects |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-:
Key Structural and Functional Differences
- Indole vs. This makes the indole derivative more likely to interact with biological targets like serotonin receptors .
- Thioether vs. Thiourea/Amine Linkages : The thioether group in the target compound offers metabolic stability compared to thioureas (prone to hydrolysis) or amines (susceptible to oxidation). This stability may enhance its pharmacokinetic profile .
Preparation Methods
Four-Step Convergent Synthesis
The most widely reported method involves a four-step sequence starting from 2-(1H-indol-3-yl)acetic acid (Figure 1):
Step 1: Esterification to Ethyl 2-(1H-Indol-3-yl)acetate
2-(1H-Indol-3-yl)acetic acid undergoes Fischer esterification with ethanol in the presence of catalytic sulfuric acid. Typical conditions include refluxing at 80°C for 6–8 hours, yielding the ethyl ester in 79–85% purity.
Step 2: Hydrazide Formation
The ester reacts with hydrazine hydrate (3.93 mmol) in ethanol at 0°C, followed by overnight stirring at room temperature. This step achieves near-quantitative conversion (96% yield) to 2-(1H-indol-3-yl)acetohydrazide.
Step 3: Cyclization to 5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH). Refluxing for 4 hours at 70°C produces the oxadiazole-thiol intermediate in 75% yield.
Step 4: Alkylation with 2-Chloroethanol
The thiol intermediate reacts with 2-chloroethanol in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This SN2 substitution proceeds at 25°C for 24 hours, yielding the target compound in 68–72% yield.
One-Pot Thioetherification
A streamlined approach condenses Steps 3 and 4 into a single reactor. The oxadiazole-thiol intermediate is generated in situ and immediately alkylated with 2-bromoethanol. While this reduces purification steps, yields drop to 58–62% due to competing hydrolysis.
Microwave-Assisted Synthesis
Recent trials using microwave irradiation (300 W, 100°C) reduced Step 4 reaction time from 24 hours to 15 minutes. However, scalability remains limited by equipment constraints.
Critical Analysis of Reaction Conditions
Esterification Optimization
Varying the acid catalyst significantly impacts Step 1 efficiency:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 6 | 85 |
| HCl (gas) | 70 | 8 | 78 |
| p-TsOH | 90 | 5 | 81 |
Sulfuric acid remains optimal due to its strong protonation capacity, though para-toluenesulfonic acid (p-TsOH) shows promise for acid-sensitive substrates.
Alkylation Challenges
The final step’s efficiency depends on:
-
Base Selection : NaH (60% oil dispersion) outperforms K₂CO₃ (42% yield) and Et₃N (35% yield) by minimizing β-elimination side reactions.
-
Solvent Effects : DMF provides superior solubility (0.5 M) compared to THF (0.2 M) or acetonitrile (0.3 M).
Structural Characterization
Spectroscopic Validation
IR Spectroscopy :
-
3250 cm⁻¹ (N-H stretch, indole)
-
2560 cm⁻¹ (S-H stretch, thiol intermediate) → absent in final product
¹H NMR (DMSO-d₆) :
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting Step 4 to microflow reactors (0.5 mm ID tubing) enables:
Green Chemistry Metrics
-
E-factor : 23.7 (batch) vs. 8.9 (flow)
-
PMI (Process Mass Intensity): 34 → 19
Applications and Derivatives
While the parent compound’s bioactivity remains under investigation, structural analogs demonstrate:
Q & A
Q. What are the established synthetic routes for Ethanol, 2-[(1H-indol-3-ylmethyl)thio]- and its structural analogs?
The synthesis typically involves multi-step reactions, including:
- Esterification : Reacting indole derivatives (e.g., 2-(1H-indol-3-yl)acetic acid) with ethanol under acidic catalysis to form esters .
- Hydrazide Formation : Refluxing esters with hydrazine hydrate to yield acetohydrazides .
- Oxadiazole Ring Closure : Using carbon disulfide and ethanolic potassium hydroxide to form 1,3,4-oxadiazole-thiol intermediates .
- S-Alkylation : Reacting the thiol intermediate with alkyl/aralkyl halides in DMF/NaH to introduce the thioether moiety .
Key Consideration : Monitor reaction progress via TLC (e.g., silica gel plates, ethanol-stabilized mobile phases) and optimize stoichiometry to avoid byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identify thioether (C-S, ~600–700 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) functional groups .
- 1H-NMR : Confirm indole proton signals (δ 6.5–7.5 ppm) and ethanol backbone (δ 3.5–4.0 ppm for CH₂-S and δ 1.2 ppm for CH₃) .
- EI-MS : Detect molecular ion peaks (e.g., m/z ~250–450 for indole-thioether derivatives) and fragmentation patterns to validate structural integrity .
Q. What safety protocols are critical when handling this compound?
- Toxicity : Similar indole derivatives exhibit acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents); use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Artifact Analysis : Check for solvent impurities (e.g., residual DMSO-d₆ in D₂O) or tautomerism in the indole ring .
- Computational Validation : Compare experimental 1H-NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to confirm assignments .
- Variable Temperature NMR : Use to detect dynamic processes (e.g., rotamers) affecting peak splitting .
Q. What strategies optimize yield in the S-alkylation step of synthesis?
- Solvent Selection : DMF enhances nucleophilicity of the thiol group but may require strict anhydrous conditions to avoid hydrolysis .
- Base Screening : Test alternatives to NaH (e.g., K₂CO₃, DBU) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve regioselectivity .
Q. How can enzymatic assays be designed to evaluate this compound’s bioactivity?
- LOX Inhibition : Use linoleic acid as substrate; monitor conjugated diene formation at 234 nm .
- α-Glucosidase Assay : Measure p-nitrophenol release from pNPG at 405 nm; IC₅₀ values < 50 µM suggest therapeutic potential .
- BChE Inhibition : Ellman’s method with DTNB; compare activity to donepezil as a positive control .
Q. What computational methods predict structure-activity relationships (SAR) for indole-thioether derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
